potassium;(4-ethoxyphenyl)-trifluoroboranuide
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Overview
Description
The compound with the identifier “potassium;(4-ethoxyphenyl)-trifluoroboranuide” is known as Potassium (4-ethoxyphenyl)trifluoroborate. This compound is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, making this compound valuable in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-ethoxyphenyl)trifluoroborate can be synthesized through the reaction of 4-ethoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of Potassium (4-ethoxyphenyl)trifluoroborate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-ethoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent such as THF or toluene, under an inert atmosphere, and at elevated temperatures (around 80-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium (4-ethoxyphenyl)trifluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of materials such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which Potassium (4-ethoxyphenyl)trifluoroborate exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are the palladium catalyst and the halide substrate, and the pathway involves the catalytic cycle of the palladium species.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Uniqueness
Potassium (4-ethoxyphenyl)trifluoroborate is unique due to the presence of the ethoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific cross-coupling reactions where the electronic effects of the substituents play a crucial role in the reaction outcome.
Properties
IUPAC Name |
potassium;(4-ethoxyphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMVIDDFXDLACU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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